4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326809-93-1
VCID: VC11713130
InChI: InChI=1S/C18H23ClN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24)
SMILES: CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H23ClN2O4
Molecular Weight: 366.8 g/mol

4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326809-93-1

Cat. No.: VC11713130

Molecular Formula: C18H23ClN2O4

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326809-93-1

Specification

CAS No. 1326809-93-1
Molecular Formula C18H23ClN2O4
Molecular Weight 366.8 g/mol
IUPAC Name 4-(4-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C18H23ClN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24)
Standard InChI Key NFZKRCUIPDMYJN-UHFFFAOYSA-N
SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₂₃ClN₂O₄, with a molecular weight of 366.84 g/mol . Its IUPAC name, 4-(4-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, reflects its spirocyclic backbone—a fusion of two heterocyclic rings sharing a single atom (spiro[4.5]decane). Key structural elements include:

  • A 4-chlorobenzoyl group at position 4, contributing aromaticity and potential π-π stacking interactions.

  • A propyl chain at position 8, influencing lipophilicity and steric bulk.

  • A carboxylic acid at position 3, enabling hydrogen bonding and salt formation .

Stereochemical Considerations

Though stereochemical details are unspecified in available sources, spirocyclic compounds often exhibit conformational rigidity, which can enhance binding specificity in biological targets. The absence of stereochemical data in supplier documentation suggests the commercial product is likely a racemic mixture or a non-chiral derivative .

Physicochemical Properties

Stability and Reactivity

As a spirocyclic amide, the compound is likely stable under standard storage conditions (room temperature, inert atmosphere). The ester and amide linkages may confer susceptibility to hydrolysis under acidic or basic conditions, necessitating controlled handling.

Synthesis and Manufacturing

Synthetic Routes

  • Cyclocondensation reactions between diamines and keto-acids.

  • Spiroannulation strategies using transition metal catalysis.
    The propyl and chlorobenzoyl groups are likely introduced via alkylation and Friedel-Crafts acylation, respectively.

SupplierCatalog NumberPurityPrice Range (USD/g)
MolCoreMC1M2030≥97%$250–$400
VulcanChemVC11713130≥95%$300–$450
Hangzhou MolCoreDY1M2030≥97%$270–$420

Data compiled from supplier disclosures .

Future Directions and Research Gaps

Priority Investigations

  • Pharmacological profiling: Screen against kinase, protease, and GPCR targets.

  • ADMET studies: Assess absorption, distribution, and metabolic stability.

  • Stereoselective synthesis: Isolate enantiomers for activity comparison.

Collaborative Opportunities

Academic-industry partnerships could accelerate translational research, leveraging suppliers’ bulk synthesis capabilities .

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